N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide
Description
The compound N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide features a 4-methoxybenzamide core linked via an ethyl chain to a sulfamoyl group substituted with a 2,2-dimethoxyethyl moiety. This structure combines hydrophilic (dimethoxyethyl, sulfamoyl) and lipophilic (methoxybenzamide) elements, making it a candidate for diverse applications, including pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6S/c1-20-12-6-4-11(5-7-12)14(17)15-8-9-23(18,19)16-10-13(21-2)22-3/h4-7,13,16H,8-10H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGKEESCJOOHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the synthesis might involve the reaction of 4-methoxybenzoic acid with an appropriate amine to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. This ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the benzamide core can produce 4-methoxyaniline.
Scientific Research Applications
N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
2.1. Core Benzamide Derivatives
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) : Shares the methoxybenzamide core but substitutes bromine and nitro groups. The nitro group in 4MNB reduces solubility compared to the target compound’s methoxy group, while bromine introduces steric bulk .
- N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide: Features a methoxyethoxy side chain instead of dimethoxyethyl.
2.2. Sulfamoyl/Sulfonamide Linkers
- N-(5-(1H-Indol-2-yl)-2-methoxyphenyl)sulfamoyl carbamate : Replaces the dimethoxyethyl group with an indole ring. The indole’s aromaticity may improve binding to hydrophobic targets but reduces solubility in polar solvents compared to the target’s dimethoxyethyl chain .
- 4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide : Contains a benzothiazole ring instead of methoxybenzamide. The benzothiazole enhances π-π stacking but introduces metabolic instability risks absent in the target compound .
2.3. Substituent Effects
- Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide) : A pesticidal benzamide with ethoxymethoxy and dichlorophenyl groups. The chlorine atoms increase electronegativity and pesticidal activity, whereas the target’s methoxy groups may favor antioxidant applications .
- N-(2,2-Diphenylethyl)-4-nitrobenzamide : The nitro group and diphenylethyl chain create a highly lipophilic profile, contrasting with the target’s balanced hydrophilicity from dimethoxyethyl and sulfamoyl groups .
Physical and Chemical Properties
- Solubility : The dimethoxyethyl and sulfamoyl groups in the target compound enhance water solubility compared to nitro- or chloro-substituted analogues (e.g., 4MNB, etobenzanid) .
- Conformation : highlights intramolecular hydrogen bonds (N11, N18, O24) stabilizing the Z-conformation in similar dimethoxyethyl-sulfamoyl structures. This contrasts with ’s dihydrothiazole derivatives, where rigid heterocycles enforce planar conformations .
Data Table: Key Comparisons
Biological Activity
N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure that includes a sulfamoyl group attached to a methoxybenzamide moiety. The synthesis typically involves multi-step organic reactions, including the formation of key intermediates through methods such as:
- Refluxing in organic solvents.
- Use of catalysts to facilitate reactions.
- Chromatographic purification to isolate the final product.
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity and influence various signaling pathways. The precise mechanisms remain under investigation, but preliminary studies suggest potential roles in:
- Enzyme inhibition : Particularly in pathways related to cancer cell proliferation.
- Antioxidant activity : By scavenging free radicals and reducing oxidative stress.
3.1 Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 values range from 1.2 μM to 5.3 μM for structurally similar compounds, indicating strong selective activity against this cell line .
- HCT116 (colon cancer) : Similar derivatives showed IC50 values around 3.7 μM .
Table 1 summarizes the antiproliferative activity of related compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 1.2 - 5.3 |
| Hydroxy-substituted derivative | HCT116 | 3.7 |
| Benzimidazole derivative | MCF-7 | 3.1 |
3.2 Antioxidant Activity
The antioxidant properties of the compound have also been explored, with findings suggesting that methoxy and hydroxy groups enhance its ability to mitigate oxidative damage:
- Compounds with multiple methoxy groups showed improved antioxidant activity compared to standard antioxidants like BHT (butylated hydroxytoluene) .
3.3 Antibacterial Activity
In addition to its anticancer properties, some derivatives have demonstrated antibacterial effects against Gram-positive bacteria such as Enterococcus faecalis, with minimal inhibitory concentrations (MIC) reported at around 8 μM .
4. Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of compounds similar to this compound:
- A study on N-substituted benzimidazole carboxamides highlighted their selective antiproliferative activity against MCF-7 cells, emphasizing the role of functional groups in enhancing biological efficacy .
- Another investigation into methoxy-substituted derivatives revealed that structural modifications could lead to significant improvements in both antioxidant and antiproliferative activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
